molecular formula C9H11NO3 B109752 2-Amino-3-phenoxypropanoic acid CAS No. 59123-22-7

2-Amino-3-phenoxypropanoic acid

Cat. No.: B109752
CAS No.: 59123-22-7
M. Wt: 181.19 g/mol
InChI Key: JQBDLDSXPJLCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanoic acid moiety. It is a derivative of alanine, where the hydrogen atom of the hydroxyl group is replaced by a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenoxypropanoic acid typically involves the reaction of serine with phenol under specific conditions. One common method is the esterification of serine followed by the substitution of the hydroxyl group with a phenoxy group using phenol in the presence of a suitable catalyst . The reaction conditions often include the use of acidic or basic catalysts to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-phenoxypropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-phenoxypropanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phenoxy group plays a crucial role in its binding affinity and specificity. The compound may also modulate biochemical pathways by interacting with receptors or other proteins involved in signal transduction .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-phenoxypropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its hydrophobicity and binding interactions compared to other similar compounds .

Properties

IUPAC Name

2-amino-3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBDLDSXPJLCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.